1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one
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Overview
Description
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a propynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 3-methylpiperidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpiperidin-3-yl)ethanone: Similar structure but with an ethanone group instead of a propynyl group.
1-(3-Methylpiperidin-3-yl)butan-2-one: Contains a butanone group, differing in the length of the carbon chain.
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one: Features a prop-2-en-1-one group instead of a prop-2-yn-1-one group.
Uniqueness
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is unique due to its propynyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from similar compounds and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3-methylpiperidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(2)5-4-6-10-7-9/h1,10H,4-7H2,2H3 |
InChI Key |
FARPTANHEMGYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C(=O)C#C |
Origin of Product |
United States |
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